molecular formula C9H8S B097776 6-Methylbenzo[b]thiophene CAS No. 16587-47-6

6-Methylbenzo[b]thiophene

Cat. No. B097776
CAS RN: 16587-47-6
M. Wt: 148.23 g/mol
InChI Key: WOGMIMNVXACKEB-UHFFFAOYSA-N
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Description

6-Methylbenzo[b]thiophene is a chemical compound that belongs to the family of benzo[b]thiophenes, which are sulfur-containing heterocyclic aromatic compounds. These compounds have garnered interest due to their diverse applications in pharmaceuticals, materials science, and organic synthesis. The methyl group at the 6-position on the benzo[b]thiophene core can influence the physical, chemical, and biological properties of the molecule.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives, including those with methyl groups, often involves palladium-catalyzed reactions. A novel method for synthesizing 2-aminobenzo[b]thiophenes has been developed using Na2S2O3 as a sulfur source in a palladium-catalyzed reaction, which could potentially be adapted for the synthesis of 6-methylbenzo[b]thiophene derivatives . Additionally, the synthesis of various thiophene derivatives from 2-amino-tetrahydrobenzo[b]thiophene precursors has been reported, which may provide insights into the synthesis of methylated benzo[b]thiophenes .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives, including those with methyl substituents, has been studied using techniques such as X-ray diffraction. For instance, the structure of a compound containing two 6-acetyl-2-methylbenzo[b]thiophene units linked by a cyclopentene bridge has been elucidated, revealing photochromic properties and an anti-parallel conformation characteristic of such compounds . The comparison of X-ray structures of 2- and 3-methylbenzo[b]thiophene 1,1-dioxides has shown that while the bond lengths and angles do not differ significantly, the intermolecular arrangements can influence the behavior of these isomers in photodimerization reactions .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo a variety of chemical reactions that can be used to further modify their structure. For example, the synthesis of 2-methyl-5-nitrobenzo[b]thiophene demonstrates the compound's potential as a building block for constructing various organic assemblies, with reactions including bromination, acetylation, and reduction . The bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene has been studied, revealing "abnormal" selectivity due to a special electron structure, which could be relevant for the functionalization of 6-methylbenzo[b]thiophene .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure and substituents. The photochromic properties of a compound containing 6-acetyl-2-methylbenzo[b]thiophene units have been observed in toluene solution and confirmed by X-ray diffraction . The synthesis of a library of methyl sulfone-containing benzo[b]thiophenes, including 3-iodobenzo[b]thiophenes, highlights the importance of these derivatives in medicinal chemistry due to their drug-like properties . Additionally, the electronic properties of benzo[b]thiophene derivatives make them suitable for applications in organic electronics, as demonstrated by the high-performance semiconducting properties of 2,6-diphenylbenzo[b]thiophene analogues in field-effect transistors10.

Scientific Research Applications

Charge-Transporting Material

6-Methylbenzo[b]thiophene derivatives, such as 5-diarylamino-2-methylbenzo[b]thiophene, have been studied for their potential as charge-transporting materials. The bromination selectivity of these compounds was explored through both experimental and molecular simulation methods. The unique electron structure of these derivatives, featuring an "interfinger-like" frontier orbital and a special "non-planar" conjugated model, leads to atypical bromination selectivity, making these compounds interesting for material science applications (Wu et al., 2013).

Synthesis of Novel Compounds

Research on the synthesis of new compounds using 6-Methylbenzo[b]thiophene derivatives has been extensive. For example, studies have been conducted on the synthesis of new methylated thieno[2,3‐a] and [3,2‐b]carbazoles by palladium-catalyzed cross-coupling and intramolecular reductive cyclization of 6‐(2′‐Nitrophenyl)benzo[b]thiophenes (Ferreira et al., 2001). Additionally, research on the synthesis of 5-substituted benzo[b]thiophene derivatives offers insights into the preparation of compounds in this category, providing a foundation for further exploration in organic synthesis and material science (Datta & De, 1989).

Photochromic Properties

Some derivatives of 6-Methylbenzo[b]thiophene exhibit photochromic properties, where reversible photocyclization can be induced. For example, 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives demonstrate thermally irreversible and fatigue-resistant photochromic properties, which can be useful in the development of materials with responsive optical characteristics (Uchida et al., 1990).

Photocyclization and Photoinduced Refractive Index Change

The photocyclization of 6-Methylbenzo[b]thiophene derivatives and the photoinduced refractive index changes in diarylethene copolymers synthesized from these compounds have been a subject of study. This research is particularly relevant in the field of optical materials, where the control of light and its properties is crucial (Cho et al., 2003).

Structural and Chemical Analysis

Studies have also focused on the structural and chemical analysis of various 6-Methylbenzo[b]thiophene derivatives. For instance, research on the comparison of X-ray structures of 2- and 3-methylbenzo[b]thiophene 1,1-dioxides provides insights into the molecular structures and bonding characteristics of these compounds, which are essential for understanding their reactivity and potential applications (Faghi et al., 1988).

Safety And Hazards

The safety information available indicates that 6-Methylbenzo[b]thiophene may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Thiophene-based analogs, including 6-Methylbenzo[b]thiophene, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 6-Methylbenzo[b]thiophene could involve further exploration of its potential biological activities and applications in medicinal chemistry.

properties

IUPAC Name

6-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8S/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGMIMNVXACKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937136
Record name 6-Methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylbenzo[b]thiophene

CAS RN

16587-47-6, 31393-23-4
Record name Benzo(b)thiophene, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylbenzo(b)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031393234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylbenzo[b]thiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
E Campaigne, Y Abe - Journal of Heterocyclic Chemistry, 1975 - Wiley Online Library
The two isomeric benzo[b] thiophene‐2‐carboxylie acids having methyl and methoxy groups at positions 5 and 6 have been prepared and characterized. Both acids have been …
Number of citations: 14 onlinelibrary.wiley.com
DS Noyce, DA Forsyth - Journal of Organic Chemistry, 1974 - ACS Publications
Work-Up and Analysis of Catholyte. The products of electro-carboxylation were converted to their methyl esters by treatment with excess methyl iodide (cf. footnote b of Table II). The …
Number of citations: 21 pubs.acs.org
D Fattori, M Porcelloni, P D'Andrea… - Journal of medicinal …, 2010 - ACS Publications
As part of a project aimed at the identification of a series of small, orally available antagonists for the hNK 2 receptor, starting from one of our capped dipeptide libraries, we succeeded …
Number of citations: 13 pubs.acs.org
PE Cross, RP Dickinson, MJ Parry… - Journal of medicinal …, 1986 - ACS Publications
The preparation of a series of LH-imidazol-l-yl-substituted benzo [b] furan-, benzo [6] thiophene-, and indolecar boxy lie acids is described. Most of the compounds were potent inhibitors …
Number of citations: 25 pubs.acs.org
S Bobinger, JT Andersson - Chemosphere, 1998 - Elsevier
The photochemical degradation of monomethylated benzo[b]thiophenes in aqueous solution was studied to elucidate the fate of crude oil components after an oil spill. One principal …
Number of citations: 30 www.sciencedirect.com
S Zhang, X Zhong, H Yuan, Y Guo, D Song, F Qi… - Chemical …, 2020 - pubs.rsc.org
The dysregulation of apoptosis and DNA damage repair are two leading mechanisms of cisplatin resistance. Two anticancer PtIV prodrugs with the formulas [Pt(NH3)2Cl2(L1)2] (1, L1 = …
Number of citations: 50 pubs.rsc.org
PE Cross, RP Dickinson, MJ Parry… - Journal of medicinal …, 1986 - ACS Publications
The preparation of a series of 2-(lH-imidazol-l-ylmethyl)-substituted carboxylicacids of benzo [b] furan, benzo-[bjthiophene, indole, and naphthalene is described. All compounds …
Number of citations: 27 pubs.acs.org
R Moliner, M Lazaro, A Fernandez, J Ibarra… - … of Chromatography A, 1993 - Elsevier
Tars obtained under different temperature and pressure conditions from a type III-S coal were analysed by high-resolution capillary gas chromatography. The tar components were …
Number of citations: 5 www.sciencedirect.com
C Mukherjee, S Kamila, A De - Tetrahedron, 2003 - Elsevier
A short, simple and inexpensive synthesis of several diversely substituted benzo[b]thiophenes and one naphthothiophene is described. The method involves introduction of …
Number of citations: 39 www.sciencedirect.com
R Romagnoli, PG Baraldi, CL Cara, E Hamel… - European journal of …, 2010 - Elsevier
The biological importance of microtubules in mitosis, as well as in interphase, makes them an interesting target for the development of anticancer agents. Small molecules such as benzo…
Number of citations: 49 www.sciencedirect.com

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